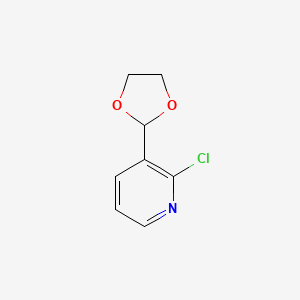

2-Chloro-3-(1,3-dioxolan-2-yl)pyridine

Description

2-Chloro-3-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 1,3-dioxolane ring at the 3-position. This structure combines the electron-withdrawing nature of chlorine with the stabilizing effects of the dioxolane group, making it a versatile intermediate in medicinal chemistry and materials science. The dioxolane moiety can act as a protecting group for carbonyl functionalities or serve as a precursor for further synthetic modifications .

Properties

IUPAC Name |

2-chloro-3-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWMFXWEWANASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

a) 2-Chloro-3-(1,3-dioxolan-2-yl)-4-(4-(trifluoromethyl)phenyl)pyridine

- Structure : Adds a 4-(trifluoromethyl)phenyl group at the 4-position of the pyridine ring.

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design. The compound was synthesized in 51% yield via condensation of 2-chloro-4-(4-(trifluoromethyl)phenyl)nicotinaldehyde, demonstrating moderate efficiency .

- Applications: Potential use in pharmaceuticals due to improved bioavailability from the trifluoromethyl group.

b) 4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

- Structure : Features a cyclopropylethoxy substituent at the 4-position and a phenyl group on the dioxolane ring.

- Properties : Synthesized with 58% yield via cross-coupling, showing slightly higher efficiency than the target compound. The cyclopropylethoxy group may confer steric hindrance, affecting reactivity .

- Applications : Useful in agrochemicals due to enhanced steric and electronic properties.

c) 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

- Structure : Replaces the dioxolane with a 3-cyclopropyl-1,2,4-oxadiazole ring.

- Properties : Lower molecular weight (221.64 g/mol vs. ~225.63 g/mol for the target compound) and distinct electronic effects from the oxadiazole, which is a stronger electron-withdrawing group. This may increase metabolic stability in biological systems .

- Applications : Likely explored in kinase inhibitors or antimicrobial agents.

d) 2-Chloro-3-(1H-tetrazol-5-yl)-pyridine

- Structure : Substitutes the dioxolane with a tetrazole ring.

- Properties : Higher nitrogen content (C6H4ClN5) and acidity due to the tetrazole’s ability to form hydrogen bonds. Lower molar mass (181.58 g/mol) compared to the target compound .

- Applications : Common in drug design for its bioisosteric replacement of carboxylic acids.

Physical and Spectral Properties

Reactivity and Stability

- The chloro substituent at the 2-position of pyridine facilitates nucleophilic aromatic substitution (SNAr), enabling further derivatization.

- The dioxolane ring in the target compound is acid-labile, allowing controlled hydrolysis to a ketone for subsequent reactions. In contrast, oxadiazole and tetrazole rings are chemically inert under similar conditions, offering greater stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.